Triostin C

説明

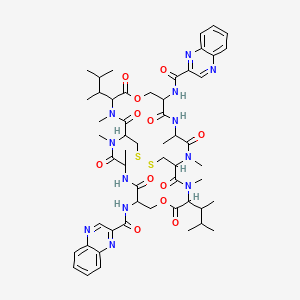

Triostin C is a member of the bisintercalator family of chromodepsipeptides, characterized by a cyclic peptide scaffold and two heteroaromatic chromophores that intercalate into DNA’s minor groove, disrupting replication and transcription . These compounds are produced by Streptomyces species and share non-ribosomal peptide synthetase (NRPS)-derived assembly, involving dimerization of peptide chains and chromophore integration . This compound likely exhibits antitumor, antibacterial, or antiviral activity, common to this family .

特性

CAS番号 |

10382-35-1 |

|---|---|

分子式 |

C54H70N12O12S2 |

分子量 |

1143.3 g/mol |

IUPAC名 |

N-[2,4,12,15,17,25-hexamethyl-11,24-bis(3-methylbutan-2-yl)-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |

InChI |

InChI=1S/C54H70N12O12S2/c1-27(2)29(5)43-53(75)77-23-39(61-45(67)37-21-55-33-17-13-15-19-35(33)59-37)47(69)57-32(8)50(72)64(10)42-26-80-79-25-41(51(73)65(43)11)63(9)49(71)31(7)58-48(70)40(24-78-54(76)44(30(6)28(3)4)66(12)52(42)74)62-46(68)38-22-56-34-18-14-16-20-36(34)60-38/h13-22,27-32,39-44H,23-26H2,1-12H3,(H,57,69)(H,58,70)(H,61,67)(H,62,68) |

InChIキー |

AAKHBCYMJPWUTO-UHFFFAOYSA-N |

SMILES |

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |

正規SMILES |

CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)C |

同義語 |

triostin C |

製品の起源 |

United States |

科学的研究の応用

Anticancer Potential

Triostin C has demonstrated promising anticancer properties through various studies:

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit hypoxia-inducible factor 1 (HIF-1), which is often overexpressed in tumors under low oxygen conditions. This inhibition can lead to reduced tumor cell proliferation and increased cytotoxicity in cancer cells .

- Case Studies : In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) cells, with significant effects observed at low concentrations .

Antimicrobial Activity

This compound's ability to intercalate into DNA also extends its application as an antimicrobial agent:

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against various pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

- Antitubercular Effects : Recent investigations have highlighted the potential of this compound derivatives in treating tuberculosis, showcasing its effectiveness against Mycobacterium tuberculosis .

Drug Development Insights

The structural characteristics of this compound allow for modifications that enhance its pharmacological properties:

- Hybrid Molecules : Research has focused on creating hybrid compounds that combine this compound with metal-binding ligands. These hybrids aim to leverage the DNA-binding properties of this compound while introducing metal complexes that can generate reactive oxygen species (ROS) for enhanced cytotoxic effects against cancer cells .

- Novel Analogues : The synthesis of new analogues with improved solubility and bioavailability is ongoing, with promising results in enhancing the compound's therapeutic index .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

類似化合物との比較

Table 2: DNA-Binding Properties

- CpG Specificity: Echinomycin and triostin A bind CpG via QXCA stacking and hydrogen bonding with guanine’s 2-amino group. Demethylation (e.g., TANDEM) shifts preference to TpA .

- Role of Methylation: N-Methylation in triostin/echinomycin enhances hydrophobic interactions and protects against protease degradation, whereas thiocoraline’s disulfide linkage offers redox-sensitive flexibility .

準備方法

Biosynthetic Pathway

This compound shares a nonribosomal peptide synthetase (NRPS) pathway with triostin A, incorporating two quinoxaline moieties and a cyclic decapeptide scaffold. The disulfide bridge between cysteine residues distinguishes this compound from its analogs.

Extraction and Preliminary Purification

Solvent Extraction Protocol

Post-fermentation, the mycelium is separated by vacuum filtration and subjected to sequential extraction:

-

Acetone extraction : Mycelial cake is washed with acetone (2 × 5 mL/g wet weight), followed by solvent evaporation under reduced pressure.

-

Ethyl acetate partitioning : The aqueous residue is extracted with ethyl acetate (4 × equal volume), dried over anhydrous Na₂SO₄, and concentrated to a crude residue containing triostin A and C.

Table 1: Solvent Partitioning Efficiency for this compound

| Solvent System | Partition Coefficient (K) | Yield (%) |

|---|---|---|

| Ethyl acetate/water | 661 ± 24 | 85–90 |

| Iso-amyl acetate/n-heptane | >5,000 | <5 |

Data adapted from Waring et al. (1983).

Chromatographic Purification of this compound

Flash Chromatography

The crude extract is fractionated using flash chromatography (Merck Kieselgel 60, 40–63 μm):

Preparative Thin-Layer Chromatography (TLC)

Further purification employs TLC (Merck Kieselgel 60 F₂₅₄ plates) developed in ethyl methyl ketone:

Paper Chromatography

For labile derivatives like bis-3-aminothis compound, descending paper chromatography (Whatman 3M) with iso-amyl acetate saturated water resolves yellow antibiotic bands, eluted with acetone.

Structural Elucidation and Quality Control

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 1,244.6, consistent with the formula C₅₈H₆₈N₁₂O₁₂S₂.

Challenges in this compound Isolation

-

Co-production with triostin A : this compound constitutes 40–50% of the total antibiotic mixture, necessitating rigorous chromatographic separation.

-

Solubility limitations : Derivatives like bis-6-bromothis compound exhibit poor aqueous solubility (partition coefficient >5,000), complicating bioactivity assays.

Applications and Biophysical Properties

Q & A

Q. What are the structural characteristics of Triostin C, and how do they influence its DNA-binding mechanism?

Answer: this compound, a quinoxaline antibiotic, exhibits a cyclic octadepsipeptide structure with thioacetal cross-bridges, enabling bisintercalation into DNA. To investigate its structure-activity relationship:

- Use X-ray crystallography to resolve its 3D conformation and DNA interactions, as demonstrated in studies of analogous compounds like Triostin A .

- Apply NMR spectroscopy to analyze dynamic binding behavior in solution, referencing protocols for similar quinoxaline antibiotics .

- Compare structural motifs (e.g., cross-bridge flexibility, chromophore stacking) with derivatives like Echinomycin to identify critical binding determinants .

Methodological Guidance: Follow crystallographic and spectroscopic reporting standards outlined in academic writing guidelines (e.g., RSC’s requirements for experimental reproducibility ).

Q. What experimental approaches are recommended for studying this compound's interaction with DNA?

Answer:

- Bisintercalation Assays:

- Use thermal denaturation (ΔTm) or ethidium displacement assays to quantify binding affinity. Include controls for ionic strength and pH, as these affect bisintercalation efficiency .

- Sequence Specificity Analysis:

- Employ footprinting techniques (e.g., DNase I) or electrophoretic mobility shift assays (EMSAs) to map preferred DNA sequences. Reference studies on Triostin A’s GC-rich preferences .

- Computational Modeling:

- Combine molecular dynamics simulations with crystallographic data to predict binding energetics and conformational changes .

Best Practices: Ensure raw data (e.g., melting curves, gel images) are archived with metadata for reproducibility .

- Combine molecular dynamics simulations with crystallographic data to predict binding energetics and conformational changes .

Advanced Research Questions

Q. How can researchers address contradictions in binding affinity data for this compound across different studies?

Answer: Contradictions may arise from methodological variability (e.g., buffer conditions, DNA length). To resolve discrepancies:

- Systematic Replication: Reproduce experiments under identical conditions, noting variables like temperature and salt concentration .

- Meta-Analysis: Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers or trends .

- Cross-Validation: Compare results from orthogonal techniques (e.g., NMR vs. crystallography) to confirm binding modes .

Critical Consideration: Assess whether contradictions reflect true biological variability or experimental artifacts .

Q. What advanced techniques are critical for elucidating the bisintercalation mechanism of this compound?

Answer:

- High-Resolution Crystallography: Resolve ligand-DNA complexes at ≤2.0 Å resolution to visualize hydrogen bonding and stacking interactions .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔG, ΔH, ΔS) to dissect entropy-driven vs. enthalpy-driven binding .

- Single-Molecule Fluorescence Resonance Energy Transfer (smFRET): Probe real-time conformational changes in DNA upon this compound binding .

Methodological Rigor: Document instrumentation calibration and data processing steps to meet journal standards (e.g., RSC’s guidelines for statistical reporting ).

Data Analysis and Interpretation

Q. How should researchers design experiments to differentiate this compound’s effects from structurally similar analogs?

Answer:

- Comparative Dose-Response Studies: Test this compound alongside analogs (e.g., Triostin A, Echinomycin) under identical conditions to isolate structural contributions .

- Structure-Activity Relationship (SAR) Modeling: Use multivariate regression to correlate structural features (e.g., cross-bridge length) with biological activity .

- Cellular Assays: Measure cytotoxicity and gene expression profiles in model systems to identify unique functional outcomes .

Ethical Note: Justify animal or cell-line use per ethical review frameworks (e.g., inclusion/exclusion criteria in Section C of standardized ethical review forms ).

Research Design and Validation

Q. What strategies ensure robust validation of this compound’s proposed mechanism of action?

Answer:

- Triangulation: Combine biochemical, biophysical, and computational data to validate hypotheses .

- Negative Controls: Include non-binding DNA sequences or inactive analogs to confirm specificity .

- Peer Review: Pre-publish protocols on preprint platforms for community feedback, addressing potential biases early .

Reproducibility Checklist: Archive raw data, code, and materials in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。